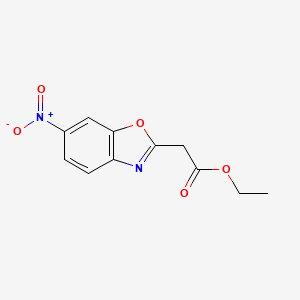![molecular formula C8H8N4S2 B1298697 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 118384-65-9](/img/structure/B1298697.png)
5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of "5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine"
The compound "this compound" is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. The thiadiazole moiety is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound's chemical reactivity and potential pharmacological properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with various substrates in the presence of phosphoryl chloride (POCl3) as seen in the synthesis of ibuprofen-thiadiazole hybrid compounds . This method may be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction . These studies reveal that the thiadiazole ring can exhibit resonance stabilization and may exist in different tautomeric forms depending on the substitution pattern and the environment . The presence of a pyridinylmethylthio group in the compound of interest would likely influence its electronic properties and molecular conformation.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, including the formation of metal complexes . The pyridinyl moiety can act as a ligand, coordinating to metals and forming complexes with potential biological activities. The reactivity of the thiadiazole ring also allows for further functionalization, which can be exploited in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the thiadiazole ring . Computational methods, including DFT calculations, can provide insights into the electronic properties, such as the distribution of electron density, dipole moment, and polarizability . These properties are crucial for understanding the interaction of the compound with biological targets and its potential applications in medicinal chemistry.
Scientific Research Applications
Syntheses and Characterization
New compounds incorporating the 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine structure have been synthesized and characterized, showcasing the diversity of chemical modifications possible with this base molecule. For instance, derivatives such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine have been developed, demonstrating the molecule's versatility in forming stable structures via intramolecular and intermolecular hydrogen bonding. These compounds have been extensively characterized using elemental analyses, IR, NMR, and single crystal X-ray data, confirming their predicted structures and stability, which is further supported by DFT studies (Dani et al., 2013).
Biological Activities
The molecule and its derivatives have shown promise in various biological applications. Some derivatives have exhibited significant cytotoxicity against human cancer cell lines, with certain compounds demonstrating more potent activity than standard treatments in specific cancer types. For example, Mannich bases derived from this structure have shown potent cytotoxicity, highlighting the potential for these compounds in cancer therapy (Megally Abdo & Kamel, 2015). Additionally, there has been exploration into the insecticidal activities of 1,3,4-thiadiazole derivatives against pests like the cotton leaf worm, indicating applications in agricultural pest management (Ismail et al., 2021).
Future Directions
The future research directions for 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine and other 1,3,4-thiadiazole derivatives could involve further exploration of their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities . Additionally, the development of new synthesis methods and the investigation of their mechanisms of action could be areas of interest.
properties
IUPAC Name |
5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c9-7-11-12-8(14-7)13-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNBJOAXBSZSLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352074 |
Source


|
| Record name | 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118384-65-9 |
Source


|
| Record name | 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)








